

An In-depth Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ethyl 3-iodo-1H-pyrazole-4-carboxylate

Cat. No.: B1419889

[Get Quote](#)

CAS Number: 827316-43-8

Abstract

This technical guide provides a comprehensive overview of **ethyl 3-iodo-1H-pyrazole-4-carboxylate**, a key heterocyclic building block in contemporary drug discovery and organic synthesis. The document details the synthesis, physicochemical properties, spectral characterization, and critical applications of this versatile molecule, with a particular focus on its role as a precursor to potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Introduction: The Strategic Importance of Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a strategically important intermediate in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. The presence of an iodo group at the 3-position and an ethyl carboxylate at the 4-position provides two orthogonal handles for chemical modification. The carbon-iodine bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of diverse molecular complexity. This dual functionality makes

ethyl 3-iodo-1H-pyrazole-4-carboxylate a valuable scaffold for the construction of compound libraries for high-throughput screening and the targeted synthesis of complex bioactive molecules.

Synthesis and Mechanism

The most common and efficient synthesis of **ethyl 3-iodo-1H-pyrazole-4-carboxylate** involves a diazotization-iodination reaction, specifically a Sandmeyer-type reaction, starting from the readily available ethyl 3-amino-1H-pyrazole-4-carboxylate.

Synthetic Protocol: Diazotization-Iodination

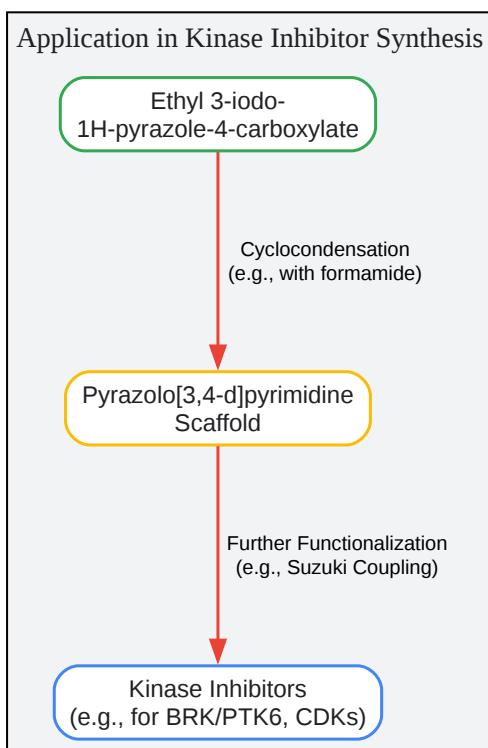
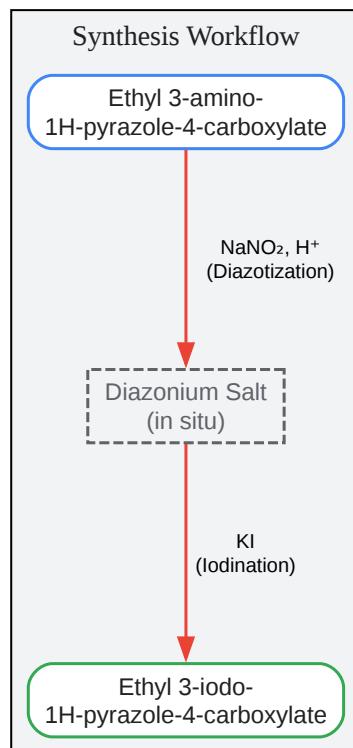
This protocol outlines a robust procedure for the synthesis of **ethyl 3-iodo-1H-pyrazole-4-carboxylate**.

Materials:

- Ethyl 3-amino-1H-pyrazole-4-carboxylate
- Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Ice
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Diazotization:**



- Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) in a reaction vessel.
- Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
- Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically observed by a change in the color of the solution.
- Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

- Iodination:
 - In a separate vessel, prepare a solution of potassium iodide in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
 - Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
- Work-up and Purification:
 - Extract the reaction mixture with ethyl acetate.
 - Wash the combined organic layers with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to afford **ethyl 3-iodo-1H-pyrazole-4-carboxylate** as a solid.

Causality of Experimental Choices and Mechanism

The choice of a Sandmeyer-type reaction is predicated on its reliability for converting aromatic and heteroaromatic amines to halides. The diazotization step, carried out in a strong acid at low temperatures, is crucial for the *in situ* generation of the pyrazolediazonium salt. The acid protonates the amino group, making it a better leaving group, while the low temperature prevents the premature decomposition of the unstable diazonium intermediate.

The subsequent iodination with potassium iodide proceeds via a radical mechanism. The iodide ion acts as a nucleophile, displacing the dinitrogen molecule from the diazonium salt. This reaction is particularly efficient for the synthesis of iodoarenes and iodoheterocycles.

[Click to download full resolution via product page](#)

Caption: Synthesis and Application of **Ethyl 3-iodo-1H-pyrazole-4-carboxylate**.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of **ethyl 3-iodo-1H-pyrazole-4-carboxylate** is essential for its effective use in research and development.

Physicochemical Data

Property	Value	Source
CAS Number	827316-43-8	Multiple Chemical Suppliers
Molecular Formula	C ₆ H ₇ IN ₂ O ₂	Pharmaffiliates[1]
Molecular Weight	266.04 g/mol	Pharmaffiliates[1]
Appearance	White to light yellow powder or crystals	Sigma-Aldrich
Melting Point	Not available	
Solubility	Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.	General observation for similar compounds
Storage	Store in a refrigerator.	Sigma-Aldrich

Spectral Data

The following spectral data is for a closely related N-protected derivative, ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate, as detailed spectral information for the unprotected compound is not readily available in the cited literature.[2]

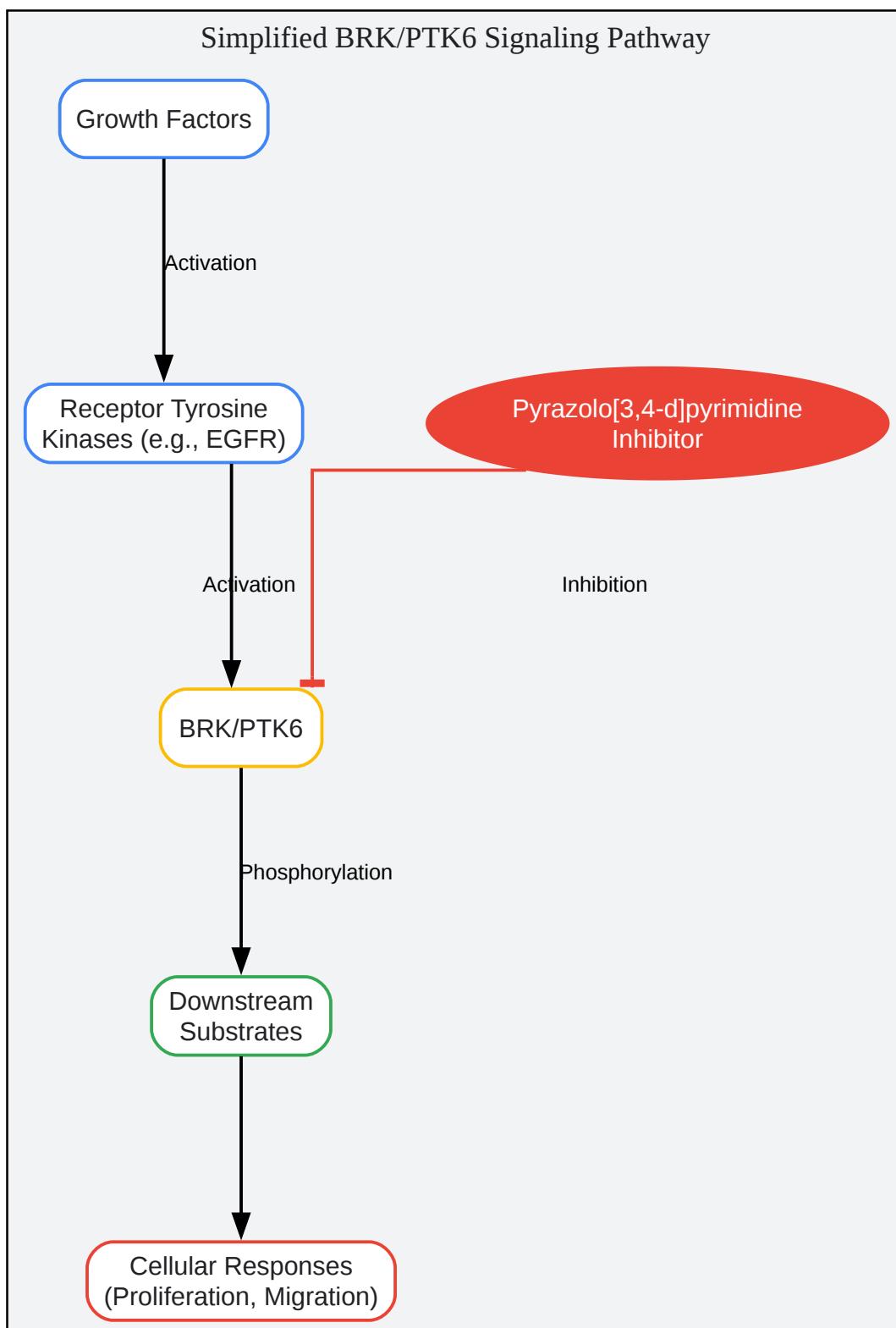
- ¹H NMR (400 MHz, CDCl₃) δ: 8.02 (s, 1H, Ar-H), 5.53 (q, J = 6.0 Hz, 1H, NCH), 4.38 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.57 – 3.37 (m, 2H, OCH₂CH₃), 1.67 (d, J = 6.0 Hz, 3H, CHCH₃), 1.40 (t, J = 7.1 Hz, 3H, COOCH₂CH₃), 1.20 (t, J = 7.0 Hz, 3H, CH₂CH₃).[2]
- ¹³C NMR (100 MHz, CDCl₃) δ: 161.7, 131.1, 118.4, 97.5, 88.7, 64.9, 60.5, 22.3, 14.8, 14.3. [2]
- Mass Spectrometry (MS), m/z (%): 338 (M⁺, 6), 294 (49), 221 (25), 167 (50), 73 (99), 45 (100).[2]

- High-Resolution Mass Spectrometry (HRMS) (ES): Calculated for $[M+Na]^+$ $C_{10}H_{15}IN_2NaO_3$: 361.0019; Found: 361.0018.[\[2\]](#)

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of **ethyl 3-iodo-1H-pyrazole-4-carboxylate** in drug discovery is as a versatile precursor for the synthesis of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this starting material, is a well-known "privileged scaffold" in medicinal chemistry due to its structural similarity to the adenine core of ATP, allowing it to effectively target the ATP-binding site of various kinases.

Synthesis of Pyrazolo[3,4-d]pyrimidine Core


The synthesis of the pyrazolo[3,4-d]pyrimidine core from **ethyl 3-iodo-1H-pyrazole-4-carboxylate** typically involves a cyclocondensation reaction. This can be achieved by reacting the pyrazole with a source of formamide or a similar one-carbon unit, which leads to the formation of the fused pyrimidine ring.

Targeting Kinase Signaling Pathways

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of several important kinases implicated in cancer and inflammatory diseases. These include:

- Breast Tumor Kinase (BRK/PTK6): BRK is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and is implicated in cell proliferation, migration, and invasion.
- Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that are central to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

The inhibition of these kinases can disrupt the signaling pathways that drive tumor growth and survival.

[Click to download full resolution via product page](#)

Caption: Inhibition of the BRK/PTK6 Signaling Pathway.

Safety and Handling

As a laboratory chemical, **ethyl 3-iodo-1H-pyrazole-4-carboxylate** should be handled with appropriate safety precautions.

Hazard Identification

Based on available safety data sheets for similar compounds, **ethyl 3-iodo-1H-pyrazole-4-carboxylate** is expected to have the following GHS hazard classifications:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
 - Skin Protection: Wear compatible chemical-resistant gloves.
 - Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.
- Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.

Conclusion

Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a high-value chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the creation of diverse and complex molecular architectures, most notably the pyrazolo[3,4-d]pyrimidine scaffold, which is a cornerstone for the development of novel kinase inhibitors. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for scientists working at the forefront of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkat-usa.org [arkat-usa.org]
- 2. aksci.com [aksci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1419889#ethyl-3-iodo-1h-pyrazole-4-carboxylate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com